BIG ENDOTHELIN-1 (1-39) (RAT)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

BIG ENDOTHELIN-1 (1-39) (RAT) is a peptide consisting of 39 amino acid residues. It is a precursor to the potent vasoconstrictor peptide endothelin-1. Endothelins are isopeptides produced by vascular endothelium and have significant vasoconstrictive activity. The peptides are encoded by three separate genes and processed to yield the 39-residue BIG ENDOTHELIN-1 molecule, which is further processed to the 21 amino acid sequences termed endothelin-1, endothelin-2, and endothelin-3 .

Applications De Recherche Scientifique

BIG ENDOTHELIN-1 (1-39) has several scientific research applications, including:

Chemistry: Used as a model peptide for studying peptide synthesis, folding, and disulfide bridge formation.

Biology: Investigated for its role in vascular biology, particularly in vasoconstriction and blood pressure regulation.

Medicine: Studied for its potential therapeutic applications in conditions like hypertension, heart failure, and pulmonary arterial hypertension.

Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting the endothelin pathway

Mécanisme D'action

Target of Action

Big Endothelin-1 (1-39) (Rat) is a 39-residue peptide that is synthesized and secreted by vascular smooth muscle and endothelium cells . The primary targets of Big Endothelin-1 are the Endothelin A (ET A) and Endothelin B (ET B) receptors .

Mode of Action

Big Endothelin-1 is produced as an inactive enzyme and is cleaved and activated by serine and aspartic proteases and metalloproteinases . The activated form, known as ET-1, is a potent vasoconstrictor . It interacts with its targets, the ET A and ET B receptors, to induce physiological responses .

Biochemical Pathways

The interaction of ET-1 with its receptors triggers a series of biochemical pathways. For instance, ET-1 is a potent vasoconstrictor, especially in the renal vasculature, and has anti-natriuretic and anti-diuretic effects . It also raises blood pressure in mice .

Pharmacokinetics

The pharmacokinetics of Big Endothelin-1 (1-39) (Rat) are complex and involve multiple factors. The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties are influenced by its biochemical interactions and the physiological environment . .

Result of Action

The action of Big Endothelin-1 (1-39) (Rat) results in several molecular and cellular effects. It induces diuretic and natriuretic responses in conscious Sprague-Dawley rats . It also raises blood pressure in mice .

Action Environment

The action, efficacy, and stability of Big Endothelin-1 (1-39) (Rat) can be influenced by various environmental factors. For instance, the physiological environment, including the presence of other biochemicals and the state of the target cells, can affect the compound’s action . .

Analyse Biochimique

Biochemical Properties

BIG ENDOTHELIN-1 (1-39) (RAT) is involved in several biochemical reactions. It is produced as an inactive enzyme and is cleaved and activated by serine and aspartic proteases and metalloproteinases to form endothelin-1 . Endothelin-1, the active form, interacts with endothelin receptors (ET_A and ET_B) on the surface of various cells, leading to vasoconstriction and other cellular responses . The interaction between BIG ENDOTHELIN-1 (1-39) (RAT) and these enzymes is crucial for its activation and subsequent biological effects.

Cellular Effects

BIG ENDOTHELIN-1 (1-39) (RAT) exerts significant effects on various cell types and cellular processes. It influences cell function by binding to endothelin receptors, which activates cell signaling pathways involved in vasoconstriction, cell proliferation, and inflammation . In vascular smooth muscle cells, BIG ENDOTHELIN-1 (1-39) (RAT) promotes contraction and proliferation, contributing to vascular remodeling and hypertension . Additionally, it affects gene expression and cellular metabolism by modulating the activity of transcription factors and metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of BIG ENDOTHELIN-1 (1-39) (RAT) involves its conversion to endothelin-1 by endothelin-converting enzyme . Endothelin-1 then binds to endothelin receptors, triggering a cascade of intracellular signaling events. These events include the activation of G protein-coupled receptors, which leads to the activation of phospholipase C, increased intracellular calcium levels, and the activation of protein kinase C . These signaling pathways result in vasoconstriction, cell proliferation, and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of BIG ENDOTHELIN-1 (1-39) (RAT) change over time. The stability and degradation of the peptide can influence its long-term effects on cellular function. Studies have shown that BIG ENDOTHELIN-1 (1-39) (RAT) can induce diuretic and natriuretic responses in rats, leading to changes in blood pressure and fluid balance . Long-term exposure to BIG ENDOTHELIN-1 (1-39) (RAT) may result in sustained vasoconstriction and vascular remodeling, contributing to the development of hypertension and other cardiovascular diseases.

Dosage Effects in Animal Models

The effects of BIG ENDOTHELIN-1 (1-39) (RAT) vary with different dosages in animal models. At low doses, it can induce mild vasoconstriction and diuretic responses . At high doses, BIG ENDOTHELIN-1 (1-39) (RAT) can cause severe vasoconstriction, leading to increased blood pressure and potential adverse effects on cardiovascular function . Threshold effects have been observed, where a certain dosage is required to elicit significant biological responses.

Metabolic Pathways

BIG ENDOTHELIN-1 (1-39) (RAT) is involved in several metabolic pathways. It interacts with endothelin-converting enzyme to produce endothelin-1, which then participates in various physiological processes . The metabolic pathways of BIG ENDOTHELIN-1 (1-39) (RAT) also involve its degradation by proteases, which regulate its activity and availability in the body . These pathways are essential for maintaining the balance between the production and degradation of endothelin-1.

Transport and Distribution

BIG ENDOTHELIN-1 (1-39) (RAT) is transported and distributed within cells and tissues through specific transporters and binding proteins. It is synthesized and secreted by vascular smooth muscle and endothelial cells, where it can act locally or be transported to other tissues . The distribution of BIG ENDOTHELIN-1 (1-39) (RAT) within the body is influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of BIG ENDOTHELIN-1 (1-39) (RAT) is critical for its activity and function. It is primarily localized in the endothelium and vascular smooth muscle cells, where it can exert its effects on vascular tone and cell proliferation . Post-translational modifications and targeting signals direct BIG ENDOTHELIN-1 (1-39) (RAT) to specific compartments or organelles within the cell, ensuring its proper function and regulation.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

BIG ENDOTHELIN-1 (1-39) can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where each amino acid is coupled to the chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Industrial Production Methods

Industrial production of BIG ENDOTHELIN-1 (1-39) involves large-scale SPPS, where automated peptide synthesizers are used to streamline the process. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level. The purified peptide is lyophilized to obtain it in a stable, dry form .

Analyse Des Réactions Chimiques

Types of Reactions

BIG ENDOTHELIN-1 (1-39) undergoes several types of chemical reactions, including:

Oxidation: The cysteine residues in the peptide can form disulfide bridges through oxidation, which is crucial for the peptide’s biological activity.

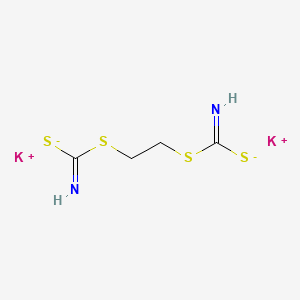

Reduction: Disulfide bridges can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

Proteolytic Cleavage: BIG ENDOTHELIN-1 (1-39) is cleaved by endothelin-converting enzyme (ECE) to produce the active endothelin-1 peptide

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or air oxidation in the presence of a mild base.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in a buffered solution.

Proteolytic Cleavage: Endothelin-converting enzyme (ECE) under physiological conditions.

Major Products

Oxidation: Formation of disulfide bridges within the peptide.

Reduction: Free thiol groups on cysteine residues.

Proteolytic Cleavage: Active endothelin-1 peptide.

Comparaison Avec Des Composés Similaires

Similar Compounds

Endothelin-1: The active form of BIG ENDOTHELIN-1 (1-39), consisting of 21 amino acids.

Endothelin-2: Another member of the endothelin family with similar vasoconstrictive properties.

Endothelin-3: A peptide with lower affinity for endothelin receptors compared to endothelin-1 and endothelin-2

Uniqueness

BIG ENDOTHELIN-1 (1-39) is unique because it serves as the precursor to endothelin-1, the most potent vasoconstrictor in the human cardiovascular system. Its conversion to endothelin-1 by endothelin-converting enzyme is a critical step in the regulation of vascular tone and blood pressure .

Propriétés

Numéro CAS |

135842-15-8 |

|---|---|

Formule moléculaire |

C192H292N50O58S5 |

Poids moléculaire |

4389 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-Bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol](/img/structure/B1148261.png)

![2-[(1E,3Z)-1,3-Pentadien-1-yl]-1,3-benzothiazole](/img/structure/B1148264.png)

![(3AS,4R,5S,6AR)-5-(Benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-cyclopenta[B]furan-2-one](/img/structure/B1148276.png)

![(5a,14b,18R)-17-[(2,2-2H2)cyclopropyl(2H2)methyl]-18-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol](/img/structure/B1148282.png)